Cas no 944901-36-4 (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine)

1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine is a chlorophenyl-substituted triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,2,3-triazole core, a versatile heterocycle known for its stability and bioactivity, coupled with a primary amine functional group that enhances its reactivity for further derivatization. The 3-chlorophenyl moiety may contribute to improved lipophilicity and binding affinity in target interactions. This structure is of interest for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its synthetic accessibility and functional group compatibility make it a valuable intermediate for exploratory drug discovery and chemical biology studies.
1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine structure
944901-36-4 structure
Product Name:1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine
CAS No:944901-36-4
MF:C9H9ClN4
MW:208.64755988121
CID:5733675
PubChem ID:62054448
Update Time:2025-05-20

1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • DTXSID801226685
    • [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
    • F2157-0750
    • 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanamine
    • (1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE
    • [1-(3-chlorophenyl)triazol-4-yl]methanamine
    • AB57141
    • 1-[1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE
    • 944901-36-4
    • starbld0036169
    • AKOS011331648
    • 1H-1,2,3-Triazole-4-methanamine, 1-(3-chlorophenyl)-
    • 1-(3-chlorophenyl)-1h-1,2,3-triazol-4-yl]methanamine
    • 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine
    • Inchi: 1S/C9H9ClN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
    • InChI Key: SLHKZKOHFRRJMV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C=C(CN)N=N1

Computed Properties

  • Exact Mass: 208.0515740g/mol
  • Monoisotopic Mass: 208.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 396.0±52.0 °C(Predicted)
  • pka: 7.12±0.29(Predicted)

1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>

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Additional information on 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine

Professional Introduction to 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 944901-36-4)

1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine, a compound with the chemical identifier CAS No. 944901-36-4, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines that exhibit a broad spectrum of biological activities, making it a subject of extensive study in drug discovery and development. The structural framework of this molecule incorporates a triazole ring and an amine functional group, both of which are known for their potential in modulating various biological pathways.

The< strong>triazole moiety is a key pharmacophore in many bioactive molecules, contributing to their stability and bioavailability. In particular, the 1H-1,2,3-triazole scaffold has been widely explored for its antimicrobial, antiviral, and anti-inflammatory properties. The presence of the triazole ring in 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine suggests that it may interact with biological targets in a manner similar to other triazole-containing compounds. This interaction can potentially lead to the development of novel therapeutic agents targeting various diseases.

The< strong>3-chlorophenyl substituent in the molecule adds another layer of complexity to its pharmacological profile. Chlorophenyl groups are commonly found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. The chlorine atom can participate in hydrophobic interactions and polar interactions with biological targets, which may influence the compound's efficacy and selectivity. Recent studies have shown that chlorinated aromatic compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

One of the most compelling aspects of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine is its potential as a lead compound for further medicinal chemistry optimization. The combination of the triazole and chlorophenyl moieties provides a versatile platform for structure-activity relationship (SAR) studies. By modifying various functional groups within the molecule, researchers can fine-tune its biological activity and develop more potent and selective derivatives. This flexibility has been demonstrated in other similar compounds where minor structural changes have led to significant improvements in therapeutic efficacy.

In recent years, there has been growing interest in developing new drugs with mechanisms of action that differ from existing therapies. 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine holds promise as a starting point for discovering novel treatments for conditions such as cancer, inflammation, and infectious diseases. Its unique structural features make it a valuable candidate for high-throughput screening (HTS) campaigns aimed at identifying new bioactive molecules. Additionally, computational modeling techniques can be employed to predict how this compound might interact with biological targets at the molecular level.

The< strong>pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Triazole derivatives have been successfully incorporated into several FDA-approved drugs due to their favorable pharmacological properties. The study of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine contributes to this growing body of evidence supporting the use of triazole-containing compounds in medicine. Furthermore, its potential applications extend beyond traditional therapeutic areas into emerging fields such as precision medicine and personalized therapy.

As research continues to uncover new biological pathways and targets, compounds like 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine will play an increasingly important role in drug discovery. The integration of synthetic chemistry with computational biology has accelerated the process of identifying promising lead compounds and optimizing their properties for clinical use. This interdisciplinary approach is essential for addressing the complex challenges faced by modern medicine and developing innovative solutions for treating human diseases.

The< strong>CAS No. 944901-36-4 identifier ensures that researchers can reliably access and reference this compound throughout their studies. The systematic naming convention provided by CAS numbers is crucial for maintaining consistency across scientific literature and databases. This standardized approach allows researchers worldwide to share information efficiently and collaborate on projects involving 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine without ambiguity.

In conclusion, 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve,this compound will undoubtedly contribute to the discovery of new treatments that improve human health outcomes worldwide.

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